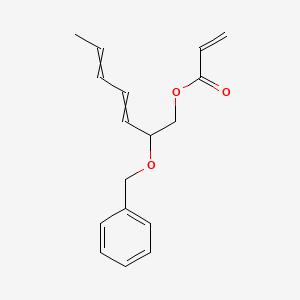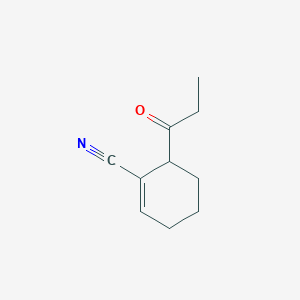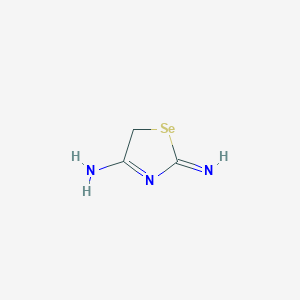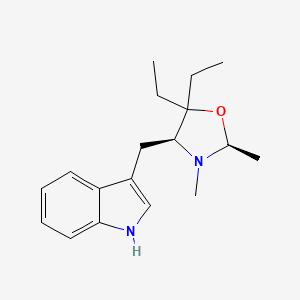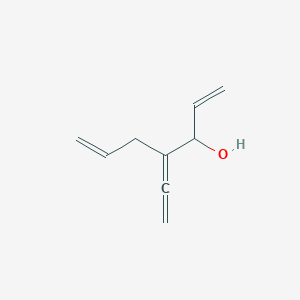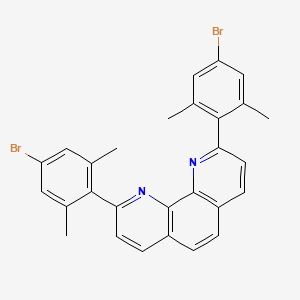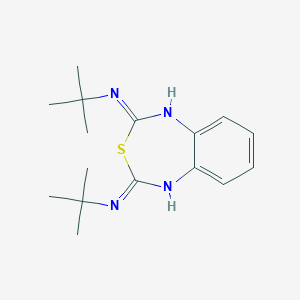
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine is a heterocyclic compound that features a benzothiadiazepine core with two tert-butyl groups attached to the nitrogen atoms at positions 2 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminobenzenesulfonamide with tert-butyl isocyanide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which N2,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~4~-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine: Similar in structure but contains a triazine ring instead of a benzothiadiazepine core.
N~2~,N~4~-Di-tert-butyl-6-(methylthio)-1,3,5-triazine-2,4-diamine: Another triazine derivative with a methylthio group.
Uniqueness
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its benzothiadiazepine core, which imparts distinct chemical and physical properties compared to triazine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
574010-85-8 |
|---|---|
Molekularformel |
C16H24N4S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-N,4-N-ditert-butyl-1,5-dihydro-3,1,5-benzothiadiazepine-2,4-diimine |
InChI |
InChI=1S/C16H24N4S/c1-15(2,3)19-13-17-11-9-7-8-10-12(11)18-14(21-13)20-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
FITDXYSUCJZRMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C1NC2=CC=CC=C2NC(=NC(C)(C)C)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
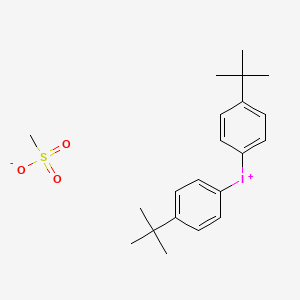
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
